An In-depth Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development, offering insights into its characteristics and handling. While experimental data for some physical properties of this specific isomer are not widely published, this guide consolidates available information and provides context based on related structures.
Introduction and Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets. This bicyclic aromatic structure is a key component in numerous biologically active compounds, including those with anxiolytic, hypnotic, and anticancer properties. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides reactive handles for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, in particular, is a key intermediate in the synthesis of targeted therapeutics.[1] The bromine at the 3-position and chlorine at the 6-position offer differential reactivity, enabling selective functionalization to explore the structure-activity relationships (SAR) of novel drug candidates. Its primary utility lies in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in cancer and inflammatory diseases.
Physicochemical Properties
Precise experimental data for some of the physical properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine are not extensively reported in peer-reviewed literature. The information presented here is a consolidation of data from chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 1314893-92-9 | [2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [2][3] |
| Molecular Weight | 232.47 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; expected to be soluble in common organic solvents like DMSO and DMF. | |
| Storage | Store in an inert atmosphere at room temperature or 2-8°C, dry and sealed. | [1][4] |
Synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine
General Synthetic Workflow
Caption: General synthetic workflow for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.
Step-by-Step Experimental Protocol (Adapted)
Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
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Reaction Setup: To a solution of 5-amino-3-bromopyrazole (1 equivalent) in a suitable solvent such as acetic acid or ethanol, add a chlorinated β-dicarbonyl equivalent (e.g., mucobromic acid followed by chlorination, or a pre-chlorinated diketone) (1-1.2 equivalents).
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Cyclocondensation: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.
Analytical Characterization
Due to the lack of published experimental spectra for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, this section outlines the expected analytical results based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the three aromatic protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
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¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the heterocyclic ring system.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring system.
Applications in Drug Discovery
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary use is in the development of protein kinase inhibitors.
Kinase Inhibitor Synthesis Workflow
Caption: Workflow for generating diverse kinase inhibitors.
The differential reactivity of the C-Br and C-Cl bonds allows for sequential and selective cross-coupling reactions. For instance, a Suzuki or Stille coupling can be performed at the more reactive C-Br bond, followed by a nucleophilic aromatic substitution at the C-Cl bond to introduce different functionalities. This strategy enables the rapid generation of a library of analogues for screening against various kinase targets.
Safety and Handling
A Safety Data Sheet (SDS) for 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine provides the following hazard information.[5]
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Hazard Statements: The SDS indicates that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][7]
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Precautionary Measures:
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Use only in a well-ventilated area.
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Wear protective gloves, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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If inhaled, move the person into fresh air.
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In case of contact with skin or eyes, rinse immediately with plenty of water.
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Store in a well-ventilated place. Keep the container tightly closed.
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Always consult the full Safety Data Sheet before handling this chemical.
Conclusion
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. While a complete, experimentally verified dataset of its physical properties is not currently in the public domain, its chemical reactivity and structural features make it a compound of high interest for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support ongoing and future research endeavors.
References
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3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. (n.d.). Retrieved from [Link]
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3-bromo-6-chloropyrazolo[1, 5-a]pyrimidine, min 97%, 1 gram. (n.d.). Retrieved from [Link]
-
3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem. (n.d.). Retrieved from [Link]
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3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine - MySkinRecipes. (n.d.). Retrieved from [Link]
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